Product packaging for Diisobutyl sebacate(Cat. No.:CAS No. 18420-46-7)

Diisobutyl sebacate

Cat. No.: B103478
CAS No.: 18420-46-7
M. Wt: 314.5 g/mol
InChI Key: HMOFGLGHQFZQDS-UHFFFAOYSA-N
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Description

Diisobutyl sebacate (B1225510), with the chemical name bis(2-methylpropyl) decanedioate, is an organic molecule that has garnered attention for its versatile properties. Its molecular structure, featuring a ten-carbon dicarboxylic acid backbone (sebacic acid) esterified with two isobutyl alcohol molecules, imparts a unique combination of flexibility, low-temperature performance, and compatibility with various polymers.

The significance of Diisobutyl sebacate in contemporary chemical science lies primarily in its role as a plasticizer. Plasticizers are additives that increase the plasticity or fluidity of a material, making it softer and more flexible. In an era increasingly focused on sustainable and safer materials, this compound, derived from bio-based sources like castor oil, presents a noteworthy alternative to traditional phthalate-based plasticizers, which have faced scrutiny due to health and environmental concerns. royalsocietypublishing.orgnayakem.com

Its branched isobutyl chains influence its physical and chemical properties, distinguishing it from its linear isomer, dibutyl sebacate (DBS). This structural difference can affect its plasticizing efficiency, volatility, and migration resistance within a polymer matrix. The compound's utility extends to applications demanding high performance at low temperatures, a characteristic feature of sebacate esters. nayakem.com

The study and application of sebacate esters are intrinsically linked to the availability of sebacic acid, which is primarily derived from castor oil. royalsocietypublishing.orgnayakem.com The development of processes to produce sebacic acid on an industrial scale paved the way for the synthesis and investigation of its various esters. Initially, research focused on their potential as lubricants and hydraulic fluids due to their excellent viscosity-temperature characteristics and low volatility.

In the mid-20th century, with the rapid growth of the polymer industry, particularly polyvinyl chloride (PVC), the demand for effective plasticizers surged. Sebacate esters, including dibutyl sebacate, emerged as high-performance plasticizers valued for their exceptional low-temperature flexibility and good compatibility with a range of polymers. atamanchemicals.comwikipedia.org This established a foundation for the exploration of other sebacate esters, such as this compound, as researchers sought to fine-tune properties for specific applications. The ongoing drive for bio-based and non-toxic additives continues to fuel research into sebacate esters, positioning them as key components in the development of advanced and sustainable materials. royalsocietypublishing.org

The functionality of this compound in materials science is best understood through the principles of plasticization. When incorporated into a rigid polymer like PVC, the this compound molecules position themselves between the long polymer chains. This spacing reduces the intermolecular forces between the polymer chains, thereby lowering the glass transition temperature (Tg) of the material. A lower Tg translates to increased flexibility and softness at room temperature.

The branched structure of the isobutyl groups in this compound can create more free volume within the polymer matrix compared to their linear counterparts. This can lead to enhanced plasticizing efficiency. The effectiveness of a plasticizer is also governed by its compatibility with the host polymer. The Hansen Solubility Parameters (HSP) are often used to predict this compatibility. For a plasticizer to be effective, its HSP values (related to dispersion, polar, and hydrogen bonding forces) should be close to those of the polymer.

Furthermore, the long aliphatic chain of the sebacate backbone contributes to the excellent low-temperature performance of materials plasticized with this compound. This makes it a suitable candidate for applications that experience a wide range of temperatures, such as in automotive interiors, wire and cable insulation, and specialty films. royalsocietypublishing.org

Data Tables

The following tables provide key data points for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C18H34O4 nih.gov
Molecular Weight 314.5 g/mol nih.gov
IUPAC Name bis(2-methylpropyl) decanedioate nih.gov
CAS Number 18420-46-7 nih.gov
Topological Polar Surface Area 52.6 Ų nih.gov
Rotatable Bond Count 15 nih.gov
Hydrogen Bond Donor Count 0 nih.gov
Hydrogen Bond Acceptor Count 4 nih.gov
XLogP3-AA 5.4 nih.gov

Table 2: Computed Properties of this compound

PropertyValueReference
Exact Mass 314.24570956 Da nih.gov
Monoisotopic Mass 314.24570956 Da nih.gov
Complexity 267 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H34O4 B103478 Diisobutyl sebacate CAS No. 18420-46-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18420-46-7

Molecular Formula

C18H34O4

Molecular Weight

314.5 g/mol

IUPAC Name

bis(2-methylpropyl) decanedioate

InChI

InChI=1S/C18H34O4/c1-15(2)13-21-17(19)11-9-7-5-6-8-10-12-18(20)22-14-16(3)4/h15-16H,5-14H2,1-4H3

InChI Key

HMOFGLGHQFZQDS-UHFFFAOYSA-N

SMILES

CC(C)COC(=O)CCCCCCCCC(=O)OCC(C)C

Canonical SMILES

CC(C)COC(=O)CCCCCCCCC(=O)OCC(C)C

Other CAS No.

18420-46-7

Synonyms

Decanedioic acid, bis(2-methylpropyl) ester

Origin of Product

United States

Synthetic Methodologies and Process Optimization for Diisobutyl Sebacate

Conventional Esterification Pathways for Diisobutyl Sebacate (B1225510) Production

The most common method for producing diisobutyl sebacate is through the direct esterification of sebacic acid with isobutanol. This reaction, a type of Fischer esterification, involves reacting the dicarboxylic acid with an excess of the alcohol in the presence of an acid catalyst to drive the equilibrium towards the formation of the diester and water.

The acid-catalyzed esterification of sebacic acid with an alcohol is a well-established method for producing sebacate esters. cdc.gov While much of the detailed research focuses on the synthesis of di-n-butyl sebacate using n-butanol (a structural isomer of isobutanol), the catalytic systems and optimization principles are directly relevant to the synthesis of this compound. royalsocietypublishing.orgresearchgate.net The reaction involves heating sebacic acid and the alcohol with a catalyst, often with a system to remove the water produced during the reaction, thereby shifting the equilibrium to favor product formation. insightsociety.org

The choice of catalyst is a critical factor influencing the rate and efficiency of the esterification process. Catalysts used in this synthesis can be broadly categorized as either heterogeneous or homogeneous.

Acid-Catalyzed Esterification of Sebacic Acid with Butanol

Investigation of Catalytic Systems in this compound Synthesis
Heterogeneous Catalysts (e.g., phosphotungstic acid supported on activated carbon, rare earth solid acids)

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for reuse, and reduced environmental impact from waste. researchgate.net

Phosphotungstic Acid Supported on Activated Carbon: Research has shown that phosphotungstic acid supported on activated carbon is an effective and recoverable catalyst for the synthesis of dibutyl sebacate. researchgate.netscribd.com In one study, using this catalyst for the reaction between sebacic acid and n-butanol, an esterification extent of 98.1% was achieved. researchgate.net The optimal conditions involved a reaction temperature of 98-112 °C and a reaction time of 3.0 hours. researchgate.net The use of activated carbon as a support enhances the catalytic activity by increasing the specific surface area. researchgate.net

Rare Earth Solid Acids: Solid superacids, including those modified with rare earth elements, have been investigated as highly efficient catalysts for esterification. A study on the synthesis of dibutyl sebacate using a self-made rare earth solid acid, S₂O₈²⁻/ZrO₂-La₂O₃, reported an esterification rate of up to 97.72%. researchgate.net Another investigation utilized a different solid superacid catalyst, SO₄²⁻/La₂O₃-TiO₂-HZSM-5, for the esterification of sebacic acid and n-butanol, achieving a yield of 98.7%. researchgate.net These catalysts demonstrate stable performance and can be regenerated and reused. researchgate.netresearchgate.net

Homogeneous Catalysts (e.g., triethylamine-sulfuric(VI) acid)

Homogeneous catalysts dissolve in the reaction medium, often leading to high reaction rates under mild conditions.

Triethylamine-Sulfuric(VI) Acid: A combination of triethylamine (B128534) and sulfuric(VI) acid has been used as an efficient catalytic system for the synthesis of di-n-butyl sebacate. royalsocietypublishing.orgresearchgate.net This system functions as a Brønsted acidic ionic liquid. royalsocietypublishing.org Research demonstrates that this catalyst can lead to a quantitative yield (approximately 100%) under optimized conditions. royalsocietypublishing.orgresearchgate.netfigshare.comroyalsocietypublishing.org The reaction forms a two-phase liquid-liquid system, where the ionic liquid catalyst and the water byproduct are immiscible with the ester product, simplifying separation. researchgate.net

Table 1: Investigation of Catalytic Systems in Dibutyl Sebacate Synthesis

Catalyst Type Catalyst Name Reactants Optimal Conditions Yield Source(s)
Heterogeneous Phosphotungstic Acid / Activated Carbon Sebacic Acid, n-Butanol Temp: 98-112°C, Time: 3.0 h 98.1% researchgate.net
Heterogeneous Rare Earth Solid Acid (S₂O₈²⁻/ZrO₂-La₂O₃) Sebacic Acid, n-Butanol Temp: 170°C, Time: 300 min 97.72% researchgate.net
Heterogeneous Rare Earth Solid Superacid (SO₄²⁻/La₂O₃-TiO₂-HZSM-5) Sebacic Acid, n-Butanol Time: 3 h 98.7% researchgate.net
Homogeneous Triethylamine-Sulfuric(VI) Acid Sebacic Acid, n-Butanol Temp: 90°C, Time: 2 h ~100% royalsocietypublishing.orgresearchgate.netroyalsocietypublishing.org

To maximize the efficiency of this compound synthesis, key reaction parameters must be optimized. These include the molar ratio of reactants, catalyst concentration, temperature, and reaction time. royalsocietypublishing.orgresearchgate.net

Optimization of Reaction Parameters for Enhanced Yield and Selectivity
Molar Ratios of Reactants

The molar ratio of alcohol to dicarboxylic acid is a critical parameter in esterification. According to Le Chatelier's principle, using an excess of one reactant (typically the less expensive alcohol) can shift the reaction equilibrium towards the products, thereby increasing the yield of the desired ester. royalsocietypublishing.org

When using a phosphotungstic acid supported on activated carbon catalyst, an optimal molar ratio of sebacic acid to n-butanol was found to be 1:5.0, which contributed to achieving a 98.1% esterification rate. researchgate.net

For the triethylamine-sulfuric(VI) acid catalytic system, an optimized molar ratio of butanol to sebacic acid of 4:1 resulted in a yield of approximately 100%. royalsocietypublishing.orgresearchgate.netfigshare.com

In the synthesis using the rare earth solid acid S₂O₈²⁻/ZrO₂-La₂O₃ , the optimal molar ratio of alcohol to acid was determined to be 3.0:1.0. researchgate.net

With the rare earth solid superacid SO₄²⁻/La₂O₃-TiO₂-HZSM-5 , an alcohol-to-acid ratio of 4:1 was found to be optimal, leading to a 98.7% yield. researchgate.net

The variation in optimal molar ratios highlights how the nature of the catalytic system influences the reaction conditions required to achieve maximum yield.

Table 2: Optimization of Molar Ratios of Reactants for Dibutyl Sebacate Synthesis

Catalyst System Optimal Molar Ratio (Sebacic Acid : Butanol) Reported Yield Source(s)
Phosphotungstic Acid / Activated Carbon 1 : 5.0 98.1% researchgate.net
Triethylamine-Sulfuric(VI) Acid 1 : 4 ~100% royalsocietypublishing.orgresearchgate.netfigshare.com
Rare Earth Solid Acid (S₂O₈²⁻/ZrO₂-La₂O₃) 1 : 3.0 97.72% researchgate.net
Rare Earth Solid Superacid (SO₄²⁻/La₂O₃-TiO₂-HZSM-5) 1 : 4 98.7% researchgate.net
Catalyst Loading and Activity Profiles

The choice of catalyst and its loading are critical factors influencing the rate and yield of this compound synthesis. Various catalysts have been investigated to improve upon traditional homogeneous acid catalysts like sulfuric acid, which can be corrosive and generate significant waste. researchgate.netroyalsocietypublishing.org

Solid acid catalysts are a promising alternative due to their stability, reusability, and reduced environmental impact. google.com One study explored the use of a self-made rare earth solid acid, S2O82-/ZrO2-La2O3, for the synthesis of this compound. Optimal performance was achieved with a catalyst dosage of 2.5% by mass, leading to a high esterification rate. researchgate.net Another effective heterogeneous catalyst is phosphotungstic acid supported on activated carbon. Research on the synthesis of the related compound, dibutyl sebacate, found that a catalyst with a 25.3% loading of phosphotungstic acid was highly effective. researchgate.net For the synthesis of dibutyl sebacate, a triethylamine-sulfuric(VI) acid catalyst at a concentration of 15 mol% has also been shown to be highly efficient. researchgate.netroyalsocietypublishing.orgnih.gov

Interactive Table: Catalyst Loading and Performance in Sebacate Ester Synthesis

Catalyst Target Ester Catalyst Loading Max. Esterification Rate / Yield Source
S2O82-/ZrO2-La2O3 This compound 2.5% (mass fraction) 97.72% researchgate.net
Phosphotungstic acid / Activated Carbon Dibutyl Sebacate 1.5 g (for 0.08 mol acid) with 25.3% loading 98.1% researchgate.net
Temperature and Reaction Time Effects

Reaction temperature and duration are key parameters that must be optimized to maximize the yield of this compound while minimizing energy consumption and potential side reactions.

Studies have demonstrated a direct correlation between these parameters and the esterification rate. For the synthesis of this compound using a rare earth solid acid catalyst, the optimal conditions were found to be a reaction temperature of 170°C for a duration of 300 minutes, achieving an esterification rate of 97.72%. researchgate.net

In the synthesis of dibutyl sebacate with a phosphotungstic acid catalyst, an esterification extent of 98.1% was reached after 3.0 hours at a temperature range of 98-112°C. researchgate.net Further research on dibutyl sebacate synthesis showed that at 110°C, a yield of 100% could be obtained in 120 minutes, while a still-high yield of over 90% was observed after just 60 minutes at 90°C. royalsocietypublishing.org Lower temperatures were found to have an unfavorable effect on the reaction's progress. royalsocietypublishing.org

Interactive Table: Temperature and Time Effects on Sebacate Ester Synthesis

Target Ester Catalyst Temperature Reaction Time Max. Esterification Rate / Yield Source
This compound S2O82-/ZrO2-La2O3 170 °C 300 min 97.72% researchgate.net
Dibutyl Sebacate Phosphotungstic acid / Activated Carbon 98-112 °C 3.0 h 98.1% researchgate.net
Dibutyl Sebacate Triethylamine-sulfuric(VI) acid 110 °C 120 min ~100% royalsocietypublishing.org
Water Removal Strategies (e.g., azeotropic agents)

Esterification is a reversible reaction, and the removal of water, a byproduct, is essential to shift the equilibrium towards the formation of the ester product. royalsocietypublishing.org A common industrial strategy is azeotropic distillation, where a "water-carrying agent" is added to the reaction mixture. This agent forms a low-boiling azeotrope with water, facilitating its removal. For instance, in the synthesis of dibutyl sebacate, toluene (B28343) has been effectively used as an azeotropic agent to carry away water. researchgate.net In some modern catalyst systems, such as those using certain ionic liquids, the catalyst itself can absorb the water byproduct, which simplifies the process by creating a two-phase system that allows for straightforward separation of the product. royalsocietypublishing.org

Exploration of Alternative Synthetic Routes (e.g., reaction with sebacyl chloride)

Beyond the direct esterification of sebacic acid, alternative synthetic pathways for producing sebacate esters have been explored. One notable method involves the reaction of an alcohol with sebacyl chloride. lookchem.comcdc.gov This route is often faster and can proceed at lower temperatures than direct esterification but may be limited by the higher cost and handling requirements of the acid chloride. mdpi.com The reaction of sebacoyl chloride with diols is a common method for synthesizing polyesters, demonstrating the high reactivity of the acyl chloride functional group. rug.nl This approach avoids the need for water removal, as the byproduct is hydrogen chloride, but requires a base to neutralize the acid formed.

Scalability and Industrial Feasibility Studies of this compound Synthesis

The industrial viability of a synthetic process depends on its scalability, cost-effectiveness, and environmental impact. Research into the synthesis of sebacate esters has demonstrated significant potential for large-scale production. Studies on dibutyl sebacate, a close structural analog of this compound, have confirmed that the synthesis is fully scalable. researchgate.netnih.govnih.gov Optimized processes have achieved nearly 100% yield, and the synthesis has been successfully scaled up to kilogram-scale production. researchgate.netroyalsocietypublishing.orgnih.govnih.gov The findings support the industrial adoption of sebacate esters as effective and economically viable products. researchgate.netnih.govnih.gov The use of solid, reusable catalysts and the minimization of waste streams further enhance the industrial feasibility by reducing operational costs and environmental compliance burdens. google.comresearchgate.net

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles is crucial for developing sustainable chemical processes. royalsocietypublishing.org These principles advocate for methods that reduce or eliminate the use and generation of hazardous substances, maximize atom economy, utilize renewable resources, and improve energy efficiency. royalsocietypublishing.orgresearchgate.netacs.org In the context of this compound synthesis, green chemistry approaches focus on using safer, recyclable catalysts, minimizing waste, and employing raw materials from renewable sources. researchgate.netroyalsocietypublishing.org

Utilization of Renewable Feedstocks (e.g., castor oil-derived sebacic acid)

A key principle of green chemistry is the use of renewable feedstocks instead of depletable fossil fuels. acs.orgyoutube.com Sebacic acid, the primary precursor for this compound, is a prime example of a bio-based platform chemical. atamanchemicals.combiofargo.com It is predominantly derived from castor oil, a renewable vegetable oil. royalsocietypublishing.orgatamanchemicals.comchemceed.comsigmaaldrich.com The production process involves the cleavage of ricinoleic acid, the main component of castor oil, through a reaction with a strong alkali at high temperatures to yield sebacic acid and another useful chemical, 2-octanol. chemceed.com The use of castor oil as the starting material firmly anchors the production of this compound within a bio-based and more sustainable economic framework. royalsocietypublishing.orgpmarketresearch.com

Development of Environmentally Benign Catalytic Systems

The synthesis of this compound, traditionally reliant on homogeneous acid catalysts like sulfuric or p-toluenesulfonic acid, presents environmental and operational challenges. royalsocietypublishing.orgresearchgate.net These conventional methods often lead to the production of significant amounts of hazardous waste, necessitate costly neutralization steps, and involve inefficient catalyst separation. royalsocietypublishing.orgresearchgate.net In response, research has increasingly focused on developing environmentally benign catalytic systems that are efficient, reusable, and minimize waste generation. Key areas of innovation include the use of solid acid catalysts, enzymatic processes, and ionic liquids.

Solid Acid Catalysts

Heterogeneous solid acid catalysts offer a promising green alternative to traditional liquid acids. Their primary advantages are ease of separation from the reaction mixture, potential for regeneration and reuse, and reduced corrosivity. Research has explored various types of solid acids for the synthesis of sebacate esters.

One area of development is in rare earth-modified solid superacids. For the synthesis of dibutyl sebacate (DBS), a close structural analog of this compound, a self-made rare earth solid acid, S2O8²⁻/ZrO2-La2O3, has proven effective. researchgate.net In a study, this catalyst achieved a high esterification rate of 97.72%. researchgate.net The catalyst demonstrated stable performance and could be regenerated, underscoring its potential for industrial application. researchgate.net

Another effective class of solid catalysts is based on heteropoly acids, such as phosphotungstic acid, supported on high-surface-area materials like activated carbon. For the synthesis of DBS, a catalyst of phosphotungstic acid on activated carbon achieved an esterification rate of 98.1%. researchgate.net The recoverability of this catalyst further enhances its environmental credentials. researchgate.net The use of solid catalysts that can be cyclically utilized not only improves reaction efficiency but also offers significant cost savings compared to processes using traditional liquid catalysts like concentrated sulfuric acid. atamanchemicals.com

Table 1: Performance of Solid Acid Catalysts in Dibutyl Sebacate Synthesis

Catalyst Molar Ratio (Alcohol:Acid) Catalyst Conc. Temperature (°C) Time Yield/Esterification Rate Source
S2O8²⁻/ZrO2-La2O3 3.0 : 1.0 2.5% (mass fraction) 170 300 min 97.72% researchgate.net

Enzymatic Catalysis

Biocatalysis, particularly using lipases, represents a highly specific and environmentally friendly route for ester synthesis. These reactions are typically conducted under mild conditions, reducing energy consumption and the formation of byproducts.

In the enzymatic synthesis of sebacic acid diesters, including this compound, various commercial lipases have been evaluated. A study screening four different lipases identified Novozym 435 (NS 435) as the most efficient catalyst for the esterification. chesci.com The research demonstrated that by optimizing the enzyme concentration, high product yields could be achieved. Specifically for this compound, the conversion rate increased from 57% to 87.4% as the concentration of NS 435 was raised from 2.5% to 10%. chesci.com A crucial advantage highlighted was the excellent reusability of the enzyme, which could be recycled for more than ten cycles, affirming the commercial viability of the process. chesci.com This enzymatic approach is advantageous due to the minimal production of byproducts and the straightforward isolation of the catalyst from the reaction medium. chesci.com

Ionic Liquids

Ionic liquids (ILs), particularly Brønsted acidic ionic liquids, have emerged as effective dual-purpose catalyst-solvents for esterification reactions. nih.gov They are lauded for their low vapor pressure, thermal stability, and tunable properties.

Inexpensive Brønsted acidic ILs, such as those based on triethylamine and sulfuric acid, have been successfully used to synthesize dibutyl sebacate with yields approaching 100%. royalsocietypublishing.orgroyalsocietypublishing.orgroyalsocietypublishing.orgfigshare.comresearchgate.net A key feature of this method is the formation of a two-phase liquid-liquid system, where the ester product is immiscible with the ionic liquid. nih.govresearchgate.net This phenomenon facilitates a simple and efficient separation of the product, shifting the reaction equilibrium towards completion and allowing for the straightforward recycling of the catalyst. nih.govresearchgate.net Studies have shown that these IL catalysts can be recycled up to ten times without a significant loss in activity. researchgate.net Proline-based ionic liquids have also been noted for their high efficiency and recyclability in transesterification reactions to produce various dialkyl esters.

Table 3: Optimized Conditions for Dibutyl Sebacate Synthesis Using an Ionic Liquid Catalyst

Catalyst Molar Ratio (Alcohol:Acid) Catalyst Conc. (mol%) Temperature (°C) Time (h) Yield Source

Diisobutyl Sebacate As a Polymeric Plasticizer: Advanced Research Perspectives

Fundamental Mechanisms of Plasticization in Polymer Systems

Plasticizers are additives that increase the flexibility, workability, and distensibility of a material, typically a plastic or elastomer. kinampark.com The process of plasticization involves the insertion of plasticizer molecules between the polymer chains, which reduces the intermolecular forces holding the chains together. royalsocietypublishing.orgjustdial.com This separation of polymer chains leads to a decrease in the glass transition temperature (Tg), the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. mdpi.comresearchgate.net

The effectiveness of a plasticizer is largely determined by its ability to disrupt the secondary bonds between polymer chains and form weaker bonds with the polymer itself. mdpi.com This process increases the "free volume" within the polymer matrix, which is the volume not occupied by the polymer chains. mdpi.comnih.gov An increase in free volume allows for greater movement of polymer chain segments, leading to enhanced flexibility. nih.govresearchgate.net

Theories such as the lubricity theory, gel theory, and free volume theory have been proposed to explain the mechanisms of plasticization. kinampark.commdpi.comresearchgate.netacs.org The lubricity theory suggests that the plasticizer acts as a lubricant, facilitating the movement of polymer chains past one another. mdpi.com The gel theory posits that the plasticized polymer exists in a state between a solid and a liquid, held together by a loose network of weak secondary forces that are easily overcome. kinampark.comacs.org The free volume theory, which is widely accepted, focuses on the increase in available space for polymer chain movement created by the addition of the plasticizer. mdpi.comnih.gov

The chemical structure of the plasticizer plays a crucial role in its interaction with the polymer. Polar groups on the plasticizer molecule can interact with the polymer chains through van der Waals forces, hydrogen bonds, and electrostatic interactions, which helps to prevent the plasticizer from migrating out of the polymer matrix. royalsocietypublishing.orgnih.gov Nonpolar side chains on the plasticizer molecule act as spacers, keeping the polymer chains apart and contributing to the increase in free volume. mdpi.comnih.gov

The increased chain mobility also directly translates to improved mechanical properties in the final product. A plasticized polymer will exhibit a lower Young's modulus, indicating reduced stiffness, and increased elongation at break, signifying greater flexibility. royalsocietypublishing.orgnih.gov These properties are essential for applications requiring materials that can bend and stretch without breaking. researchgate.net

Diisobutyl Sebacate (B1225510) (DBS) in Poly(vinyl chloride) (PVC) Formulations

Diisobutyl sebacate (DBS) is an aliphatic diester that has gained attention as an effective and safer alternative to traditional phthalate (B1215562) plasticizers in poly(vinyl chloride) (PVC) formulations. royalsocietypublishing.orgresearchgate.netnih.gov PVC is a widely used thermoplastic that is inherently rigid and requires plasticization for many of its applications. royalsocietypublishing.orgresearchgate.netresearchgate.net DBS is particularly valued for its ability to impart excellent low-temperature flexibility to PVC products. polymeradd.co.thatamanchemicals.com

Research has shown that DBS can outperform conventional phthalate plasticizers, such as di-2-ethylhexyl phthalate (DEHP), in several key operational properties. royalsocietypublishing.orgresearchgate.netnih.gov Due to growing health and environmental concerns associated with certain phthalates, there is a significant push towards adopting safer alternatives like DBS. royalsocietypublishing.orgresearchgate.netjinlichemical.comgoldstab.com

Studies have demonstrated that PVC plasticized with DBS exhibits superior flexibility and softness compared to PVC plasticized with DEHP. royalsocietypublishing.orgresearchgate.net For instance, DBS-plasticized PVC has been shown to have a higher elongation at break and a lower Shore A hardness, indicating greater flexibility and a softer feel. royalsocietypublishing.orgresearchgate.net

Below is a table comparing the operational properties of PVC plasticized with DBS versus traditional phthalate plasticizers.

PropertyPVC with DBSPVC with DEHPPVC with DEHT
Maximum Elongation (%) 350Lower than DBSLower than DBS
Tensile Strength (MPa) 15.7Higher than DBSHigher than DBS
Shore A Hardness 80.287.092.2
Plasticizer Migration (28 days, %) 12.78Higher than DBSHigher than DBS
Data sourced from a 2025 study on the functional properties of DBS as a PVC ecoplasticizer. royalsocietypublishing.orgresearchgate.netnih.gov

A critical aspect of plasticizer performance is its permanence within the polymer matrix. mdpi.com Plasticizer migration, the process by which the plasticizer leaches out of the polymer over time, can lead to a loss of flexibility and potential contamination of the surrounding environment. royalsocietypublishing.orgresearchgate.netnewfoodmagazine.com This is a particular concern for applications such as food packaging and medical devices. newfoodmagazine.com

DBS has demonstrated minimal migration from PVC matrices compared to traditional phthalates. royalsocietypublishing.orgresearchgate.netnih.gov The aliphatic chains of DBS contribute to its compatibility with the PVC, while the ester groups form cohesive bonds that help to anchor it within the polymer structure, reducing its tendency to migrate. mdpi.comnih.gov The rate of migration is influenced by factors such as temperature and the compatibility between the plasticizer and the polymer. mdpi.com

Comparative Performance Analysis with Traditional Phthalate Plasticizers

Rheological Characterization of this compound-Plasticized Polymer Systems

Rheology, the study of the flow and deformation of matter, is essential for understanding the processability of polymers. uobabylon.edu.iqnetzsch.com The rheological properties of a polymer melt, such as viscosity, are critical for optimizing processing parameters like temperature and flow rate in techniques such as extrusion and injection molding. uobabylon.edu.iq The introduction of a plasticizer like this compound into a polymer system fundamentally alters its rheological behavior. Plasticizers increase the free volume between polymer chains, which enhances their mobility and reduces the energy required for flow. researchgate.net

Rheological characterization of this compound-plasticized systems is performed to quantify these changes. Key measurements include melt viscosity as a function of shear rate and temperature, and viscoelastic properties (storage modulus G' and loss modulus G'') obtained from dynamic oscillatory tests. ashland.comresearchgate.net This data is crucial for predicting how the material will behave in a processing machine and for ensuring the final product has the desired properties. uobabylon.edu.iq For example, a reduction in melt viscosity allows for processing at lower temperatures, which is particularly important for thermally sensitive biopolymers like PHB. nih.gov

The most significant rheological modification induced by this compound is the reduction of melt viscosity. impag.ch This effect is a direct consequence of the plasticization mechanism, where the smaller plasticizer molecules intersperse between the long polymer chains, reducing friction and entanglement. impag.chresearchgate.net This decrease in viscosity makes the polymer easier to melt and process.

Studies on various polymer systems consistently demonstrate this effect. For instance, research on poly(vinyl chloride) (PVC) plastisols shows that the addition of dibutyl sebacate significantly lowers the composition's viscosity. vot.pl Similarly, in complex blends like PLA/PHB, the incorporation of a sebacate plasticizer leads to a decrease in both viscosity and storage modulus, indicating a more fluid-like and less elastic melt. mdpi.comresearchgate.net This reduction in melt viscosity can be quantified using several methods:

Capillary Rheometry: Measures viscosity at high shear rates typical of processing.

Rotational Rheometry: Measures viscosity over a range of shear rates and temperatures.

Melt Flow Index (MFI): A single-point measurement that provides a qualitative assessment of melt viscosity, where a higher MFI corresponds to lower viscosity.

The addition of a plasticizer can also change the nature of the fluid's behavior. Many polymer melts are pseudoplastic (shear-thinning), meaning their viscosity decreases as the shear rate increases. The presence of a plasticizer like this compound generally preserves this behavior but shifts the entire viscosity curve to lower values. vot.pl

Table 2: Effect of Sebacate Plasticizers on Polymer Melt Rheology This table summarizes general findings from literature on the impact of sebacate plasticizers on viscosity.

Polymer SystemPlasticizerObserved Effect on ViscosityRheological Test MethodSource
Poly(vinyl chloride) (PVC)Dibutyl sebacateDecrease in maximal viscosity (η₀) and pseudoplasticity factor (n)Höppler viscometer vot.pl
PLA/PHB/Clay BlendDibutyl sebacateDecrease in viscosity and storage modulus (G')Rotational Rheometry mdpi.com, researchgate.net
Polyvinyl Butyral (PVB)Dibutyl sebacateDecrease in melt viscosityTorque Rheometry researchgate.net
General PolymersSebacate EstersReduction in melt viscosity and friction during processingNot Specified impag.ch

To gain a deeper understanding of the viscoelastic nature of this compound-plasticized polymers, advanced rheological tests like creep-recovery and frequency sweeps are employed. netzsch.comtainstruments.com

Frequency Sweep Investigations: In a dynamic frequency sweep, a small, oscillating strain is applied to the sample at various frequencies. lew.ro This test measures two key parameters: the storage modulus (G') and the loss modulus (G'').

Storage Modulus (G'): Represents the elastic (solid-like) component of the material, indicating the energy stored and recovered per cycle of deformation.

Loss Modulus (G''): Represents the viscous (liquid-like) component, indicating the energy dissipated as heat per cycle. lew.ro

For plasticized polymers, frequency sweeps typically show a significant reduction in both G' and G'' compared to the unplasticized material, confirming the softening effect of the plasticizer. mdpi.comresearchgate.net At low frequencies, which correspond to long timescales, the viscous behavior (G'') often dominates, especially at higher temperatures. The crossover point, where G' = G'', provides information about the relaxation time of the polymer chains. The addition of a plasticizer shifts this crossover point to higher frequencies, indicating faster relaxation times and a more fluid-like behavior. In stable, structured systems, G' is often greater than G'' over the entire frequency range, indicating a predominantly solid-like or gel-like character. lew.ro Studies on plasticized PLA/PHB blends have confirmed a decrease in the storage modulus upon adding a plasticizer and filler, which is attributed to the plasticizing effect and changes in the blend's morphology. mdpi.comresearchgate.net

Creep and Recovery Investigations: A creep test measures the deformation (strain) of a material over time under a constant applied stress. netzsch.com The subsequent recovery phase measures how the material's strain returns toward its original state after the stress is removed. tainstruments.com This test is highly sensitive to a material's elasticity and long-term dimensional stability.

Creep Phase: A plasticized material will exhibit greater and faster creep (deformation) than its rigid counterpart because the polymer chains can move more easily past one another.

These measurements are crucial for predicting the long-term behavior of a plasticized part under a constant load, such as a seal, gasket, or flexible film. The results are often presented as creep compliance, J(t), which is the ratio of strain to stress. netzsch.com For plasticized polymers, the creep compliance is significantly higher than for the neat polymer, quantifying the increase in softness and deformability.

Table 3: Summary of Findings from Advanced Rheological Tests

Rheological TestKey Parameters MeasuredGeneral Effect of this compound (or analogue)SignificanceSource
Frequency Sweep Storage Modulus (G'), Loss Modulus (G'')Both G' and G'' decrease, indicating a softer, less elastic material. The crossover point (G'=G'') shifts to higher frequencies.Quantifies the reduction in stiffness and melt elasticity. Faster polymer chain relaxation improves processability. mdpi.com, researchgate.net, lew.ro
Creep-Recovery Creep Compliance (J(t)), Recoverable Strain (γR)Increased creep compliance, indicating greater deformation under a constant load.Predicts long-term dimensional stability and performance under sustained stress. Quantifies the increase in flexibility. tainstruments.com, netzsch.com

Diisobutyl Sebacate in Advanced Materials and Specialized Research Applications

Role in Drug Delivery Systems and Advanced Pharmaceutical Coatings

Diisobutyl sebacate (B1225510) is a key excipient in the pharmaceutical industry, where it primarily functions as a plasticizer. imcdus.comncats.io Its incorporation into drug formulations is critical for modifying the physical properties of polymers, thereby enabling the development of sophisticated drug delivery systems. imcdus.comncats.io

Formulation Science of Sustained-Release Matrices

In the realm of oral pharmaceuticals, diisobutyl sebacate is instrumental in the creation of sustained-release matrix tablets. atamanchemicals.com It is often used at concentrations of 10–30% by weight of the polymer to impart flexibility to film coatings on tablets, beads, and granules. atamanchemicals.com The compound's compatibility with a variety of polymers allows for the encapsulation of active pharmaceutical ingredients, facilitating their delayed or sustained release under different environmental conditions. imcdus.com

Research has shown that when used as a plasticizer with ethylcellulose in injection-molded matrix tablets, this compound influences the drug release profile. nih.gov Studies involving metoprolol (B1676517) tartrate demonstrated that the concentration of this compound, along with the drug load, significantly affects the rate of drug release. nih.gov Lower plasticizer concentrations were found to substantially increase the drug release. nih.gov The method of incorporating the plasticizer, whether by spray-drying with a polymer solution or by direct mixing with the polymer powder, did not appear to affect the drug release characteristics. nih.gov

The following table summarizes the effect of plasticizer concentration on drug release in a study of ethylcellulose-based matrix tablets:

Plasticizer ConcentrationDrug Release Rate
HighSlower
LowFaster

Influence on Polymeric Film Coating Properties and Performance

The performance of polymeric film coatings is crucial for the stability and efficacy of many pharmaceutical products. This compound, as a lipophilic plasticizer, plays a significant role in modulating the mechanical properties of these films. nih.gov Its addition to polymer formulations enhances flexibility and workability, which is particularly advantageous for products that may require refrigeration, as it helps maintain the integrity of the coating at low temperatures. imcdus.com

A study comparing the effects of different plasticizers on polymer films found that the puncture strength of the films decreased with increasing plasticizer concentration. nih.gov Notably, films plasticized with the lipophilic this compound exhibited lower puncture strength compared to those plasticized with the hydrophilic triethyl citrate. nih.gov This highlights the importance of plasticizer selection in tailoring the mechanical resilience of pharmaceutical coatings.

The table below illustrates the influence of plasticizer type on the puncture strength of polymeric films:

Plasticizer TypePuncture Strength
This compound (Lipophilic)Lower
Triethyl Citrate (Hydrophilic)Higher

Investigations into Solid Dispersion Formation

Solid dispersions are a key strategy for improving the bioavailability of poorly soluble drugs. mdpi.comptbreports.org this compound has been investigated as a component in the formation of these systems, particularly in formulations prepared via hot-melt extrusion. ptbreports.orgresearchgate.net In this process, the drug is dispersed or dissolved in a molten polymer, and this compound can be included as a plasticizer to reduce the processing temperature. google.com

Molecular dynamics simulations have been employed to study the miscibility of drugs, polymers, and plasticizers in these systems. mdpi.com Research has evaluated mixtures containing APIs like theophylline (B1681296) or ibuprofen, a cationic polymethacrylate (B1205211) carrier, and various plasticizers, including this compound. mdpi.commdpi-res.com The formation of a single-phase amorphous system, indicated by a single glass transition temperature (Tg), is a marker of a miscible drug-polymer system, which is a prerequisite for a stable solid dispersion. mdpi.com

Performance as an Advanced Lubricant and Tribological Modifier

Beyond its pharmaceutical applications, this compound is recognized for its performance as a base stock and additive in advanced lubricant formulations. ulprospector.com Its properties contribute to enhanced lubricity and reduced wear at frictional interfaces.

Development of Ester-based Lubricant Formulations

This compound is part of a class of synthetic esters used in the formulation of high-performance lubricants. google.com These ester-based lubricants are valued for their excellent performance across a wide range of temperatures. palmerholland.com The chemical structure of sebacate esters, including this compound, contributes to desirable properties such as low pour points and good thermal stability. researchgate.net

The branching in the alcohol moiety of the ester, as in this compound, has been shown to significantly lower the pour point compared to linear isomers, although it may have a slight negative effect on the flash point. researchgate.netinsightsociety.org These characteristics make sebacate esters suitable for applications requiring reliable performance in extreme temperature conditions.

The following table provides a comparative overview of the physical properties of branched vs. linear sebacate esters:

Ester TypePour PointFlash PointOxidative Stability
Branched (e.g., Di-2-ethylhexyl sebacate)Very LowSlightly LowerGood
Linear (e.g., Dioctyl sebacate)HigherHigherHigher

Academic Studies on Tribological Behavior of Lubricated Interfaces

The tribological behavior of lubricants containing this compound has been the subject of academic research to understand the mechanisms of friction and wear reduction. nasa.govnasa.gov Studies using techniques like Auger electron spectroscopy (AES) have analyzed the surface chemistry of wear scars formed during lubricated sliding. nasa.gov

In one study, the wear rate of an iron pin on a steel disk was evaluated using dibutyl sebacate as the base lubricant, both with and without the addition of zinc-dialkyl-dithiophosphate (ZDDP), a common anti-wear additive. nasa.gov The results indicated that the composition of the lubricant and the atmospheric conditions (e.g., dry air vs. dry nitrogen) significantly influenced the wear rate and the nature of the chemical films formed on the surfaces. nasa.gov In a nitrogen environment, the addition of ZDDP to dibutyl sebacate reduced wear, which was attributed to the formation of a shearable surface film. nasa.gov

Functional Liquid Applications in Novel Systems

The utility of this compound and its isomers extends to applications where it serves as a functional liquid, prized for its dielectric properties and its role as a solvent or carrier in complex formulations.

Electrohydrodynamic (EHD) pumping is a method that uses electric fields to move dielectric fluids without any mechanical moving parts, making it ideal for silent and simple pumps in soft robotics. mdpi.comnih.govfrontiersin.org In this technology, this compound (and its isomer dibutyl sebacate) is employed as a dielectric fluid or functional liquid medium. nih.govencyclopedia.pub EHD pumps operate by generating free ions under a strong electric field; these ions then drag the neutral fluid molecules, creating a flow. researchgate.net

Table 1: Physical Properties of Dibutyl Sebacate-Based Functional Liquid for EHD Pumping

Property Value
Density (ρ) 938 kg m⁻³
Viscosity (η) 7.5 × 10⁻³ Pa s
Relative Permittivity (εr) 4.5
Conductivity (σ) 1.9 × 10⁻¹⁰ S m⁻¹

Data sourced from research on customizable soft electronic pumps. researchgate.net

A significant innovation in soft robotics is the development of self-healing capabilities. researchgate.net Researchers have created a self-healing liquid by dissolving tung oil in dibutyl sebacate. mdpi.comresearchgate.net Tung oil possesses excellent solidification properties due to its reactive conjugated carbon-carbon double bonds, which react with oxygen in the air to form a solid film. researchgate.netresearchgate.net

When a soft pump made with this solution is damaged, the dibutyl sebacate-tung oil liquid is exposed to air. researchgate.net The tung oil then solidifies at room temperature, healing the puncture and allowing the pump to continue functioning. mdpi.comresearchgate.net This approach takes inspiration from biological systems, such as blood clotting, to create robust and damage-resilient fluid-powered systems. researchgate.net

Integration in Sustainable and Smart Materials Research

This compound is integral to the development of materials that are not only high-performing but also environmentally benign and responsive.

A primary driver for the use of dibutyl sebacate is the increasing demand for eco-friendly and non-toxic specialty chemicals. datahorizzonresearch.comjustdial.com It has emerged as a safe, biodegradable, and cost-effective alternative to traditional phthalate (B1215562) plasticizers, which are restricted due to toxicity concerns. royalsocietypublishing.orgroyalsocietypublishing.orgresearchgate.net Derived primarily from castor oil, its precursor sebacic acid comes from a renewable source. justdial.comroyalsocietypublishing.org

In the plastics industry, dibutyl sebacate is used to impart flexibility, softness, and improved processability to polymers like poly(vinyl chloride) (PVC). datahorizzonresearch.comroyalsocietypublishing.org Research has demonstrated that DBS-plasticized PVC exhibits superior properties compared to materials plasticized with conventional phthalates like di-2-ethylhexyl phthalate (DEHP). royalsocietypublishing.orgresearchgate.net These improved characteristics include minimal plasticizer migration and enhanced mechanical performance, supporting its adoption for safer and more sustainable materials in applications ranging from food packaging to medical devices. royalsocietypublishing.orgroyalsocietypublishing.orglookchem.com

Table 2: Performance Comparison of PVC Plasticizers

Property Dibutyl Sebacate (DBS) Di-2-ethylhexyl phthalate (DEHP) Di-2-ethylhexyl terephthalate (B1205515) (DEHT)
Breaking Stress 15.7 MPa - -
High Extension 350% - -
Shore A Hardness 80.2 87.0 92.2
Plasticizer Migration 12.78% (after 28 days) - -

Data from kilogram-scale production and evaluation of DBS-plasticized PVC. royalsocietypublishing.orgroyalsocietypublishing.orgresearchgate.net

In the realm of smart materials, novel copolymers incorporating dibutyl sebacate are being developed for specialized functions like oil absorbency. scientific.net Researchers have successfully prepared a cellulose-based oil absorbent by graft crosslinking polymerization of dibutyl sebacate and cotton cellulose (B213188). scientific.netglobalspec.com

This process creates crosslinked cellulose-dibutyl sebacate copolymers that are floppy and demonstrate excellent efficiency in absorbing oil. scientific.net The synthesis involves using potassium persulfate as an initiator to chemically bond the dibutyl sebacate to the cellulose fibers. scientific.net The resulting material's structure and morphology have been confirmed through various characterization techniques, including infrared spectroscopy and scanning electron microscopy. scientific.net The development of such copolymers represents a promising avenue for creating effective and potentially biodegradable solutions for oil spill cleanup and industrial absorption applications. scientific.netglobalspec.com

Table 3: Optimized Reaction Conditions for Synthesis of Crosslinked Cellulose-Dibutyl Sebacate Copolymers

Parameter Optimized Condition
Mass Ratio m(cotton pulp) : m(K₂S₂O₈ initiator) : m(dibutyl sebacate) = 1 : 0.025 : 2.0
Reaction Temperature 75°C
Reaction Time 5-6 hours

Data from a study on the synthesis and characterization of copolymers for oil absorbency. scientific.net

Computational and Theoretical Investigations of Diisobutyl Sebacate Systems

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations have emerged as a powerful tool to investigate the behavior of DIBS in polymer blends at an atomistic level. By simulating the movements and interactions of individual atoms and molecules over time, MD can predict a range of physical and chemical properties.

Prediction of Polymer-Plasticizer Compatibility and Miscibility

A crucial aspect of developing effective polymer-plasticizer systems is ensuring their compatibility and miscibility. MD simulations offer several methods to predict and analyze these properties for DIBS-containing blends.

The cohesive energy density (CED) is a measure of the intermolecular forces within a substance. By calculating the CED of both the polymer and DIBS, it is possible to estimate their compatibility. A smaller difference in CED values generally indicates better miscibility. Force field-based calculations of CED can provide a qualitative understanding of the mixture's solid state. tandfonline.comresearchgate.net

For a more quantitative prediction, the free energy of mixing can be calculated. tandfonline.comresearchgate.net A negative free energy of mixing indicates that the blending process is spontaneous and the components are miscible. mdpi.comdiva-portal.org This thermodynamic parameter is crucial for constructing temperature-composition phase diagrams, which delineate stable, metastable, and unstable regions for the blend. mdpi.com The Flory-Huggins theory is a well-established model used in these calculations. mdpi.comdiva-portal.orgresearchgate.net

The radial distribution function (RDF), g(r), describes how the density of surrounding particles varies as a function of distance from a reference particle. princeton.eduwikipedia.org In the context of DIBS-polymer systems, RDF analysis can reveal the nature and strength of intermolecular interactions, such as hydrogen bonds and van der Waals forces, between the plasticizer and the polymer chains. researcher.liferesearchgate.netliverpool.ac.uk This provides a detailed picture of how DIBS molecules distribute themselves within the polymer matrix and interact with specific functional groups. researcher.liferesearchgate.net For instance, RDF analysis can elucidate the interactions between the ester groups of DIBS and the polymer backbone. royalsocietypublishing.org

Simulation of Glass Transition Temperature (Tg) in Polymer Blends

The glass transition temperature (Tg) is a critical property of polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. diva-portal.orgstevenabbott.co.uk Plasticizers like DIBS are added to polymers to lower their Tg, thereby increasing their flexibility. royalsocietypublishing.org MD simulations can accurately predict the Tg of polymer blends containing DIBS. tandfonline.comresearchgate.netscientific.netresearchgate.net

This is typically achieved by simulating the specific volume of the amorphous polymer blend over a range of temperatures. tandfonline.comresearchgate.netscientific.net A distinct change in the slope of the specific volume versus temperature plot indicates the glass transition. diva-portal.org Studies have shown that simulated Tg values for DIBS-plasticized systems correlate well with experimental data obtained from techniques like differential scanning calorimetry (DSC). tandfonline.comresearchgate.net For example, simulations have been used to study the effect of DIBS on the Tg of polymers like hydroxyl-terminated polybutadiene (B167195) (HTPB) and polyvinyl chloride (PVC). scientific.netnih.gov In some cases, dibutyl sebacate (B1225510) (DBS), a close analog of DIBS, was found to be highly effective in lowering the Tg of ethyl cellulose (B213188). nih.gov

Prediction of Thermomechanical Properties of Plasticized Polymers

Beyond the glass transition temperature, MD simulations can predict various thermomechanical properties of polymers plasticized with DIBS. These simulations provide insights into how the plasticizer affects the material's response to mechanical stress and temperature changes.

Simulations can be used to calculate key mechanical properties such as Young's modulus and shear modulus. nih.govresearchgate.netnih.gov By subjecting the simulated polymer-DIBS system to virtual tensile or shear deformations, the resulting stress-strain behavior can be analyzed to determine these moduli. nih.govacs.org Research on similar plasticizers like dibutyl sebacate (DBS) has shown that MD simulations can effectively predict these properties for PVC blends, with results showing good agreement with experimental data. nih.govresearchgate.netnih.gov These simulations have indicated that the performance of DBS as a plasticizer in PVC is comparable to or even better than traditional phthalate (B1215562) plasticizers like DEHP. nih.gov

Solubility Parameter Approaches (e.g., Hansen Solubility Parameters, HSP)

Solubility parameter approaches provide a more empirical yet effective method for predicting polymer-plasticizer compatibility. The Hansen Solubility Parameter (HSP) method is a widely used technique in this regard. stevenabbott.co.ukkinampark.comhansen-solubility.com

HSP theory breaks down the total cohesive energy of a substance into three components: a dispersion component (δd), a polar component (δp), and a hydrogen bonding component (δh). royalsocietypublishing.org For two substances to be miscible, their respective Hansen solubility parameters should be similar. royalsocietypublishing.org The principle of "like dissolves like" is quantified by calculating the "distance" (Ra) between the HSP values of the polymer and the plasticizer in the three-dimensional Hansen space. stevenabbott.co.uk A smaller Ra value indicates a higher likelihood of miscibility.

For instance, the compatibility of dibutyl sebacate (DBS) with PVC has been successfully evaluated using HSP. royalsocietypublishing.org The HSP values for PVC and DBS were found to be sufficiently close, suggesting excellent solubility, which was subsequently confirmed by experimental observations. royalsocietypublishing.org This approach allows for a rapid screening of potential plasticizers for a given polymer, complementing the more computationally intensive MD simulations. specialchem.com

Theoretical Modeling of Fluid Dynamics and Transport Phenomena

Computational and theoretical modeling serves as a powerful tool for understanding the complex behaviors of Diisobutyl Sebacate (DBS) in various systems. These models provide insights into fluid dynamics and transport phenomena that are critical for its application and environmental assessment.

Electrokinetic Phenomena in Functional Liquids

This compound, also referred to as dibutyl decanedioate, has been identified as a functional dielectric fluid for applications in electrohydrodynamic (EHD) systems. researchgate.netpreprints.orgmdpi.comencyclopedia.pub Theoretical models and computational fluid dynamics (CFD) are employed to elucidate the mechanisms of electro-conjugate fluid (ECF) flow, where electrical energy is converted directly into kinetic energy. mdpi.com

Research has focused on developing theoretical models of ECF flow generation with specific electrode configurations, such as rectangular-slit electrodes. researchgate.net These models, based on the mathematical treatment of electric parameters, are analyzed using CFD simulations. The simulation results are then validated by comparing them with visualized experimental data from techniques like particle image velocimetry (PIV). researchgate.net This approach helps in understanding the underlying principles of flow generation and in designing more efficient electrode configurations for EHD pumps. researchgate.net One study successfully validated a proposed theoretical model by comparing simulation results with visualized flow characteristics, clarifying the mechanism of ECF flow generation by relating it to ionic transfer. researchgate.net

A key parameter in these models is ionic mobility. For a dibutyl sebacate-based functional liquid, the ionic mobility has been determined to be approximately 6.93 × 10⁻⁸ m²/V·s. nih.gov Numerical simulations using this parameter have shown a close correlation with experimental results. For instance, a simulation predicted a flow rate of ~339 ml/min at 16 kV, which was in close agreement with the experimentally measured flow rate of ~351 ml/min, showing an error of only ~3.4%. nih.gov This demonstrates the reliability of the theoretical models and numerical simulations for predicting the performance of soft electronic pumps using DBS. nih.gov

Further theoretical modeling has explored the impact of contaminants, such as moisture, on the EHD pumping performance of DBS. researchgate.net A predictive model based on unipolar conduction, where the Coulomb force drives the motion, was developed. researchgate.net This model predicted a linear increase in static pressure with higher moisture content, an observation attributed to the high dielectric constant of deionized water. This theoretical prediction was found to be consistent with experimental observations. researchgate.net

Table 1: Properties and Performance of this compound in EHD Systems

ParameterValue/FindingSource
Common ApplicationWorking fluid in Electrohydrodynamic (EHD) pumps mdpi.comresearchgate.net
Synonyms in ResearchDibutyl decanedioate researchgate.netnih.gov
Dielectric Constant (ε/ε₀)4.8 researchgate.net
Electrical Conductivity (σ)4.7 × 10⁻¹⁰ S/m researchgate.net
Ionic Mobility~6.93 × 10⁻⁸ m²/V·s nih.gov
Simulated Flow Rate (at 16 kV)~339 ml/min nih.gov
Experimental Flow Rate (at 16 kV)~351 ml/min nih.gov
Modeling ApproachComputational Fluid Dynamics (CFD), Theoretical modeling of ECF flow researchgate.net

Vapor Pressure Estimation and Gas-Particle Partitioning Modeling

The environmental distribution of this compound between the gas and particulate phases is largely governed by its vapor pressure. Theoretical models utilize this property to predict its atmospheric fate. The vapor pressure of DBS is estimated to be 4.7 x 10⁻⁶ mm Hg at 25°C. atamanchemicals.comatamanchemicals.comnih.gov

Based on this low vapor pressure, gas/particle partitioning models of semivolatile organic compounds (SVOCs) predict that this compound will exist in both the vapor and particulate phases in the ambient atmosphere. atamanchemicals.comatamanchemicals.comnih.gov Vapor-phase DBS is susceptible to degradation by photochemically-produced hydroxyl radicals. atamanchemicals.comatamanchemicals.comnih.gov In contrast, particulate-phase DBS is removed from the atmosphere primarily through wet and dry deposition. atamanchemicals.comnih.gov

The partitioning behavior also has implications for experimental studies conducted in environmental chambers. The reversible absorption of volatile organic compounds into Teflon chamber walls can act as a sink and source, affecting measurements of reaction products and aerosol yields. researchgate.net This phenomenon, known as gas-wall partitioning, is influenced by the compound's saturation concentration, a property related to vapor pressure. researchgate.net Understanding this behavior through modeling is crucial for the accurate interpretation of experimental results. researchgate.net

Table 2: Estimated Vapor Pressure and Related Atmospheric Partitioning Data for this compound

ParameterEstimated ValueSignificance in ModelingSource
Vapor Pressure4.7 x 10⁻⁶ mm Hg at 25°CDetermines atmospheric phase distribution atamanchemicals.comatamanchemicals.comnih.gov
Atmospheric StateExists in both vapor and particulate phasesPredicted by gas-particle partitioning models atamanchemicals.comatamanchemicals.comnih.gov
Vapor Phase FateDegradation by hydroxyl radicalsModeled half-life is ~21 hours atamanchemicals.comatamanchemicals.com
Particulate Phase FateRemoval by wet and dry depositionKey removal pathway for non-gaseous fraction atamanchemicals.comnih.gov
Henry's Law Constant4.8 x 10⁻⁸ atm-m³/moleIndicates low volatility from water surfaces atamanchemicals.comatamanchemicals.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate Prediction

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that predict the physicochemical and toxicological properties of chemicals based on their molecular structure. lu.se For this compound, QSAR modeling is extensively used to estimate key parameters that determine its environmental fate and persistence, especially when experimental data is limited. atamanchemicals.comepa.gov These models establish a mathematical relationship between chemical descriptors and a specific endpoint, such as biodegradability or bioaccumulation potential. lu.seumweltbundesamt.de

The environmental fate of DBS has been assessed using various QSAR models, including those within the EPI Suite™ software. atamanchemicals.comumweltbundesamt.de For instance, the atmospheric half-life of vapor-phase DBS is estimated to be 21 hours, calculated from a rate constant of 1.8 x 10⁻¹¹ cm³/molecule-sec at 25°C, which was determined using a structure estimation method. atamanchemicals.comatamanchemicals.com

Similarly, the potential for bioaccumulation is predicted using QSARs that relate the octanol-water partition coefficient (log Kₒw) to the bioconcentration factor (BCF). umweltbundesamt.de An estimated BCF of 77 for DBS was derived from its water solubility using a regression-derived equation, suggesting a moderate potential for bioconcentration in aquatic organisms. atamanchemicals.comatamanchemicals.com The soil adsorption coefficient (Koc), another critical parameter for predicting environmental mobility, is estimated to be 575 based on its water solubility and a regression-derived equation. This value indicates that this compound is expected to have low mobility in soil. atamanchemicals.comatamanchemicals.com

QSAR models are also employed in screening-level assessments to identify potential Persistent, Bioaccumulative, and Toxic (PBT) substances. umweltbundesamt.de Furthermore, tools like the QSAR Toolbox have been used to evaluate specific toxicological endpoints, such as the potential for skin sensitization, by identifying structural alerts for protein binding. epa.gov For this compound, these models indicated a low concern for skin sensitization. epa.gov

Table 3: QSAR-Predicted Environmental Fate Parameters for this compound

EndpointPredicted Value/ResultQSAR Model/MethodSource
Atmospheric Half-Life21 hoursStructure Estimation Method (AOPWIN™) atamanchemicals.comatamanchemicals.com
Soil Adsorption Coefficient (Koc)575Regression-derived equation from water solubility atamanchemicals.comatamanchemicals.com
Bioconcentration Factor (BCF)77Regression-derived equation from water solubility atamanchemicals.comatamanchemicals.com
Henry's Law Constant4.8 x 10⁻⁸ atm-m³/moleCalculated from vapor pressure and water solubility atamanchemicals.comatamanchemicals.com
Hydrolysis Half-Life4.5 years (pH 7), 166 days (pH 8)Structure Estimation Method (HYDROWIN™) atamanchemicals.com
Skin SensitizationLow concernQSAR Toolbox (no structural alerts for protein binding) epa.gov

Environmental Behavior and Biodegradation Pathways of Diisobutyl Sebacate

Biodegradation Studies of Diisobutyl Sebacate (B1225510)

Biodegradation is the primary mechanism for the removal of sebacate esters from the environment. Studies on analogous compounds indicate that substances like diisobutyl sebacate are readily broken down by a wide range of microorganisms. nih.goveuropa.eu

The aerobic biodegradation of simple diesters like this compound is an efficient process. The primary mechanism involves the enzymatic hydrolysis of the two ester bonds. This initial step is catalyzed by ubiquitous enzymes such as carboxylesterases, which break down the molecule into its constituent parts: sebacic acid and isobutanol. specialchem.comeuropa.eu Following this initial cleavage, both sebacic acid and isobutanol are further mineralized by microorganisms into carbon dioxide and water. arkema.comepa.gov

Studies on close structural analogs provide strong evidence for the rapid rate of this process. For instance, diisopropyl sebacate, another branched diester, is classified as readily biodegradable, achieving significant degradation in a short period under aerobic conditions. epa.gov Similarly, dibutyl sebacate has shown high levels of degradation in standard tests. palmerholland.comsigmaaldrich.com This suggests that this compound is unlikely to persist in aerobic environments.

Table 1: Aerobic Biodegradation Data for Analogous Sebacate Esters

Compound Test Guideline Degradation Time Frame Finding
Diisopropyl Sebacate OECD Guideline 301B >60% 10 days Readily Biodegradable
Dibutyl Sebacate OECD Test Guideline 301B 84.6% 28 days Readily Biodegradable sigmaaldrich.com

This table presents data for structural analogs to infer the biodegradation potential of this compound.

Both bacteria and fungi are capable of utilizing sebacate esters as a source of carbon. nih.govnih.gov Shake flask experiments using pure bacterial and fungal cultures have demonstrated the degradation of dibutyl sebacate over incubation periods of one to four weeks. nih.gov Specific fungal strains, such as those from the genus Fusarium, have been shown to effectively degrade this class of plasticizers. nih.gov The ability of microorganisms to readily degrade these esters is a key factor in their limited environmental persistence. nih.govcdc.gov

Abiotic Degradation Processes

While biodegradation is the dominant fate process, abiotic mechanisms such as photochemical degradation and hydrolysis also contribute, albeit to a lesser extent. europa.euatamanchemicals.com

In the atmosphere, a compound like this compound is expected to exist in both the vapor phase and adsorbed to particulate matter. atamanchemicals.com The vapor-phase portion is subject to degradation by photochemically-produced hydroxyl radicals. nih.gov Based on its structural analog, dibutyl sebacate, the estimated atmospheric half-life for this reaction is approximately 21 hours. nih.govatamanchemicals.com Particulate-phase material can be removed from the atmosphere through wet and dry deposition. atamanchemicals.com Additionally, since the molecule contains functional groups that can absorb light at wavelengths greater than 290 nm, direct photolysis in sunlit environments is also a possible, though likely minor, degradation pathway. nih.govatamanchemicals.comatamanchemicals.com

Table 2: Estimated Atmospheric Degradation of Sebacate Esters (Analog Data)

Parameter Value Compound Used for Estimation
Vapor-Phase Reaction Rate Constant 1.8 x 10⁻¹¹ cm³/molecule-sec at 25°C Dibutyl Sebacate nih.gov

This table uses data from the structural isomer dibutyl sebacate to estimate the atmospheric fate of this compound.

Abiotic hydrolysis of sebacate esters under typical environmental conditions (neutral pH) is a very slow process and is not considered a significant degradation pathway compared to microbial action. europa.euatamanchemicals.com For its isomer, dibutyl sebacate, the estimated half-life for hydrolysis is 4.5 years at a pH of 7 and shortens to 166 days at a pH of 8. atamanchemicals.comatamanchemicals.com This indicates that while hydrolysis does occur, particularly under alkaline conditions, it is much less significant than the rapid removal by biodegradation. The expected products of hydrolysis are isobutanol and sebacic acid. atamanchemicals.com

Table 3: Estimated Hydrolysis Half-Life of Dibutyl Sebacate (Analog Data)

pH Half-Life
7 4.5 years atamanchemicals.comatamanchemicals.com

This table shows estimated hydrolysis rates for the structural isomer dibutyl sebacate.

Environmental Fate Modeling and Persistence Assessment

Environmental fate models, supported by data from analogous substances, predict that this compound will not be persistent in the environment. europa.eu Its physical-chemical properties suggest it will likely adsorb to soil and sediment if released into water. atamanchemicals.com However, its ready biodegradability means it is expected to be rapidly broken down in these compartments. europa.eu

The combination of rapid aerobic biodegradation, moderate abiotic degradation, and low aquatic toxicity leads to the assessment that this compound and similar aliphatic diesters are not considered to be Persistent, Bioaccumulative, and Toxic (PBT) substances. chemos.deepa.gov The primary route of environmental clearance is through microbial degradation, ensuring that the compound does not persist for long periods. ontosight.aieuropa.eu

Future Research Directions and Sustainability Implications

Advancements in Sustainable Synthesis Technologies for Diisobutyl Sebacate (B1225510)

The conventional synthesis of diisobutyl sebacate often involves processes that are not environmentally benign. researchgate.net However, the push for "Green Chemistry" is driving the development of more sustainable production methods. A key precursor, sebacic acid, is primarily derived from castor oil, a renewable resource, which sets a strong foundation for the bio-based nature of DIBS. persistencemarketresearch.comroyalsocietypublishing.orgchemceed.com

Current research is heavily focused on enzymatic and biocatalytic synthesis routes. researchgate.net The use of immobilized lipases, for instance, presents a more environmentally friendly alternative to traditional chemical synthesis, which can cause pollution. tandfonline.comtandfonline.com While many biocatalytic reactions for sebacate esters have been explored in solvent-free systems, these can be limited by slow reaction rates and the need for high temperatures. tandfonline.comtandfonline.com To overcome these challenges, studies are investigating the use of solvents like toluene (B28343) with immobilized lipases, such as Novozym 435, to optimize reaction conditions and improve product yield. tandfonline.comresearchgate.net One study achieved a 93% conversion rate to dioctyl sebacate at a relatively low temperature of 40°C, demonstrating the potential for energy-efficient and scalable production. tandfonline.com

Furthermore, advancements in catalysis are also promising. Research has demonstrated a highly efficient, scalable synthesis of di-n-butyl sebacate (DBS) with nearly 100% yield using a triethylamine-sulfuric(VI) acid catalyst under mild conditions. royalsocietypublishing.orgresearchgate.net Innovations in green chemistry are also exploring the synthesis of sebacate esters from alternative feedstocks and through more efficient catalytic processes to minimize waste and energy consumption. pmarketresearch.com

Exploration of Novel Applications in High-Performance Materials

The unique properties of this compound, including its excellent compatibility with various polymers and low volatility, are paving the way for its use in new and demanding applications. datahorizzonresearch.combluedolphinchemicals.com While it is a well-established plasticizer for polymers like polyvinyl chloride (PVC), its potential extends to the development of advanced materials with superior performance characteristics. datahorizzonresearch.combluedolphinchemicals.comatamanchemicals.com

Sebacate esters, in general, are recognized for their ability to impart excellent low-temperature flexibility to materials, making them suitable for applications such as frost-resistant cables, automotive interior parts, and specialized packaging films. royalsocietypublishing.orgroyalsocietypublishing.org Research is ongoing to leverage these properties in the creation of high-performance lubricants, where sebacates' thermal stability and biodegradability are highly advantageous. persistencemarketresearch.comtandfonline.comresearchgate.net

The development of bio-based and biodegradable polymers is another exciting frontier. For instance, poly(butylene sebacate) (PBSe), synthesized from sebacic acid and 1,4-butanediol (B3395766) (both of which can be derived from renewable sources), is being investigated as a biodegradable alternative to conventional plastics. mdpi.com Blending PBSe with other bioplastics like polylactic acid (PLA) has been shown to improve the toughness and flexibility of the final material. mdpi.com The inherent hydrophobicity of sebacic acid-based polyols also contributes to better hydrolysis resistance in polyurethanes, leading to more durable and long-lasting products. gantrade.com As the demand for sustainable and high-performance materials grows, the application of this compound and other sebacate esters is expected to expand into new and innovative areas. markwideresearch.comdataintelo.com

Enhanced Understanding of Polymer-Plasticizer Dynamics at the Molecular Level

A deeper understanding of how this compound interacts with polymer chains at a molecular level is crucial for optimizing its performance and designing new materials. Plasticizers function by inserting themselves between polymer chains, which reduces the intermolecular forces and allows the chains to move more freely, resulting in increased flexibility. plasticisers.org The effectiveness of a plasticizer is determined by the interplay of interactions between the plasticizer and the polymer. mdpi.com

Molecular dynamics simulations are becoming an invaluable tool for predicting the thermomechanical properties of plasticized polymers. royalsocietypublishing.orgnih.gov These simulations can help researchers understand how the molecular structure of a plasticizer, such as the length of its aliphatic chains, influences properties like the glass transition temperature (Tg) and Young's modulus of the polymer. mdpi.comnih.gov For instance, studies have shown that the long aliphatic chains in dibutyl sebacate can create more free volume within the polymer matrix, leading to enhanced plasticization. mdpi.comnih.govnih.gov

The interaction between plasticizers and polymers involves various forces, including van der Waals forces and hydrogen bonding. royalsocietypublishing.org The ester groups within sebacate plasticizers play a significant role in their cohesive interactions with the PVC backbone. royalsocietypublishing.orgnih.gov By modeling these interactions, scientists can predict the compatibility and migration resistance of different plasticizers. This molecular-level insight is essential for designing next-generation plasticizers with improved performance and reduced environmental impact. nih.gov

Comprehensive Lifecycle Assessment for this compound-Containing Products

As sustainability becomes a primary consideration in material selection, conducting comprehensive lifecycle assessments (LCAs) for products containing this compound is imperative. An LCA evaluates the environmental impact of a product from its raw material extraction to its end-of-life disposal.

The production of this compound starts with sebacic acid, which is often derived from castor oil, a renewable resource. persistencemarketresearch.comroyalsocietypublishing.orgchemceed.com This bio-based origin is a significant advantage in terms of sustainability. However, the entire production process, including the energy consumption and waste generated during synthesis and purification, must be considered. royalsocietypublishing.org

A critical aspect of the LCA for plasticized products is the potential for plasticizer migration. royalsocietypublishing.org While this compound is considered to have low toxicity, its potential to leach from products into the environment is a concern. researchgate.netuml.edu Research has shown that DBS-plasticized PVC exhibits minimal plasticizer migration compared to some conventional phthalates. royalsocietypublishing.orgresearchgate.net Furthermore, this compound is considered to be biodegradable. uml.edunih.gov

Design and Development of Next-Generation Eco-Friendly Plasticizers Based on Sebacate Ester Architectures

The knowledge gained from studying this compound is fueling the design and development of new, eco-friendly plasticizers based on sebacate ester architectures. The goal is to create plasticizers that not only match or exceed the performance of traditional options but also have a minimal environmental footprint.

The shift towards bio-based and renewable feedstocks is a key trend in this area. datahorizzonresearch.commarkwideresearch.com Researchers are exploring various bio-based building blocks to create novel sebacate esters with tailored properties. mdpi.com For example, the development of bio-based polyester (B1180765) rubbers and hyperbranched esters from renewable sources is showing promise in creating plasticizers with excellent migration resistance and plasticizing efficiency. frontiersin.orgresearchgate.net

The architectural design of these new plasticizers is also a major focus. By modifying the molecular structure, such as by introducing branching or creating polymeric plasticizers, it is possible to enhance properties like migration resistance. frontiersin.orgresearchgate.net The use of sebacic acid as a building block in the synthesis of bio-based polyamides and other polymers is also expanding, driven by the demand for sustainable materials in sectors like automotive and packaging. persistencemarketresearch.com This ongoing research and development will likely lead to a new generation of high-performance, eco-friendly plasticizers that contribute to a more sustainable future. markwideresearch.com

Q & A

Q. What analytical methods are recommended for identifying and quantifying diisobutyl sebacate in polymer matrices?

Gas chromatography (GC) with split injection (3:1 ratio) and helium carrier gas (linear velocity: 50 cm/s) is effective for separation. System suitability requires a resolution ≥2.0 between target analytes and internal standards (e.g., methyl heptadecanoate). Relative standard deviation should not exceed 2.0% for quantification .

Q. How can researchers validate the purity of this compound for experimental use?

High-performance liquid chromatography (HPLC) with ≥98.0% purity thresholds is standard. Cross-reference with certified reference materials (CRMs) from authoritative sources (e.g., WAKO LabAssay™ standards) ensures accuracy. Batch-specific certificates of analysis (CoA) should accompany commercial samples .

Q. What are the primary physicochemical properties of this compound critical for experimental design?

Key properties include molecular weight (314.46 g/mol), solubility in organic solvents (e.g., dioctyl sebacate), and thermal stability. These parameters influence its use as a plasticizer in polymer synthesis and compatibility with reactive agents .

Q. How can structural analogs (e.g., diisopropyl sebacate) address data gaps in toxicity studies?

Analog data from sources like OECD/SIDS or NTP databases can supplement missing endpoints (e.g., developmental toxicity). Justification for analog selection must include structural similarity and endpoint relevance, as demonstrated in EPA hazard assessments .

Advanced Research Questions

Q. What methodological strategies resolve contradictions in ecotoxicological data for this compound?

Apply weight-of-evidence (WoE) frameworks to prioritize high-quality in vitro/in vivo studies. For conflicting biodegradation data, use OECD 301/302 tests to assess persistence under standardized conditions. Computational tools like the QSAR Toolbox v4.2 can predict bioaccumulation potential .

Q. How can computational models address gaps in skin sensitization data for this compound?

Q. What experimental designs optimize the evaluation of this compound’s role in polymer mechanical properties?

Use dynamic mechanical analysis (DMA) to measure glass transition temperature (Tg) and tensile strength in HTPE binders. Incorporate bonding agents (e.g., LBA-278) to assess interfacial adhesion in composite materials. Control variables include curing time and plasticizer concentration .

Q. How do researchers design ecotoxicity assays for this compound in aquatic systems?

Follow OECD 202 (Daphnia magna) and 203 (fish acute toxicity) protocols. Test concentrations should span environmental relevance (e.g., 0.1–100 mg/L). Use dioctyl sebacate as a negative control due to its established low toxicity profile .

Methodological Considerations

  • Data Gaps : Prioritize analogs (e.g., dibutyl adipate) with robust datasets for read-across predictions .
  • Analytical Validation : Include internal standards (e.g., methyl heptadecanoate) to minimize matrix interference in GC analysis .
  • Toxicity Testing : Combine in silico (QSAR) and in vitro (e.g., KeratinoSens™) methods to reduce animal testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.